molecular formula C24H25N3O3 B4553641 N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide

N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide

Cat. No.: B4553641
M. Wt: 403.5 g/mol
InChI Key: LYVBTRFCLCZYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.18959167 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, have been synthesized and evaluated for their antiprotozoal activity. These compounds, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as therapeutic agents for diseases like sleeping sickness and malaria (Ismail et al., 2004).

Material Science

pH-sensitive Polymers

This compound and related compounds have been utilized in the study of pH-sensitive polymers. By controlling the molecular weight of poly(β-amino esters) synthesized through Michael-type step polymerization, researchers have modulated the pH-sensitivity of these polymers. This modulation is crucial for developing drug carriers sensitive to pH changes, demonstrating the compound's potential in material science applications (Kim et al., 2005).

Chemical Synthesis

Aminocarbonylation of Aryl Halides

Research has explored the carbon-monoxide-free aminocarbonylation of aryl iodides and bromides using palladium acetate and Xantphos in the presence of N-substituted formamides as an amide source. This methodology, relevant to the synthesis and functionalization of compounds including this compound, eliminates the need for toxic carbon monoxide gas, presenting a safer alternative for producing amide-functionalized products (Sawant et al., 2011).

Properties

IUPAC Name

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-7-5-8-18(15-17)25-23(28)20-16-19(26-24(29)22-9-6-14-30-22)10-11-21(20)27-12-3-2-4-13-27/h5-11,14-16H,2-4,12-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVBTRFCLCZYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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